![molecular formula C18H14N2OS B2519276 1-(4-Methylbenzyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile CAS No. 866136-73-4](/img/structure/B2519276.png)
1-(4-Methylbenzyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
1-(4-Methylbenzyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile, or 1-4-MBTPC for short, is an organic compound that has been studied for its potential applications in medicinal chemistry and drug discovery. It is a member of the pyridinecarboxamides family and is a derivative of pyridinecarboxamide. The compound has been studied for its potential as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9).
Scientific Research Applications
- Anticancer Agents : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure may interfere with cancer cell growth pathways, making it a promising lead for drug development .
- Imidazole Derivatives : Imidazoles are essential heterocycles found in various bioactive compounds. Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight their importance in functional molecules . Researchers have explored methods to construct imidazoles using one-bond-forming reactions, such as cyclization of amido-nitriles .
- Transition Metal Complexes : The pyridinecarbonitrile moiety can coordinate with transition metals, potentially serving as ligands in catalytic reactions. Researchers may explore its use in cross-coupling reactions, such as Suzuki–Miyaura coupling .
Medicinal Chemistry and Drug Development
Heterocyclic Synthesis
Catalysis
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme Enoyl- [acyl-carrier-protein] reductase [NADH] FabI . This enzyme plays a crucial role in the fatty acid synthesis pathway in bacteria, making it a potential target for antibacterial drugs .
Mode of Action
This inhibition disrupts the fatty acid synthesis pathway, which can lead to bacterial cell death .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway, a critical process for bacterial cell survival . By inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH] FabI enzyme, the compound disrupts this pathway, potentially leading to bacterial cell death .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The inhibition of the Enoyl- [acyl-carrier-protein] reductase [NADH] FabI enzyme by the compound disrupts the fatty acid synthesis pathway . This disruption can lead to bacterial cell death, providing a potential mechanism for antibacterial activity .
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-oxo-4-thiophen-2-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-13-4-6-14(7-5-13)12-20-9-8-15(16(11-19)18(20)21)17-3-2-10-22-17/h2-10H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBIVSBSZXINAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=C(C2=O)C#N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-2-oxo-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile |
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